4-ethyl-7,8-dimethoxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-ethyl-7,8-dimethoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-4-8-7-11(14)17-12-9(8)5-6-10(15-2)13(12)16-3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBIUPCXAYRYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-ethyl-7,8-dimethoxy-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylresorcinol with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-2-one ring. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base such as sodium ethoxide or potassium carbonate. The reaction is carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
4-ethyl-7,8-dimethoxy-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the compound can yield dihydro derivatives or other reduced forms.
Substitution: Substitution reactions can occur at the ethyl or methoxy groups, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: The compound shows promise as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and microbial infections.
Industry: It is used in the development of new materials, such as polymers and dyes, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-ethyl-7,8-dimethoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. It can also induce apoptosis in cancer cells by activating caspases and other apoptotic pathways. Additionally, the compound’s antioxidant properties help protect cells from oxidative stress and damage.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
*Calculated based on formula C₁₂H₁₆O₄.
Key Comparisons
Substituent Effects on Bioactivity
- Ethyl vs. Hydroxyl/Methoxy Groups : The ethyl group at position 4 in the target compound increases lipophilicity compared to hydroxylated analogs like 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one . This may enhance membrane permeability but reduce water solubility.
Physicochemical Properties
- Solubility : Methoxy groups reduce aqueous solubility relative to hydroxylated analogs, which may necessitate formulation adjustments for drug delivery .
Q & A
Q. What are the standard synthetic routes for preparing 4-ethyl-7,8-dimethoxy-2H-chromen-2-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with functionalization of the coumarin core. A common approach includes:
Alkylation : Introducing the ethyl group via nucleophilic substitution or Friedel-Crafts alkylation at the 4-position.
Methoxy Group Installation : Selective O-methylation of hydroxyl groups at the 7- and 8-positions using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Recrystallization or column chromatography to isolate the product.
Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), temperature control to minimize side reactions, and catalytic methods (e.g., phase-transfer catalysts) to enhance yield .
Q. How is the structure of this compound validated experimentally?
Methodological Answer: Structural validation combines:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethyl at C4, methoxy at C7/C8) and coupling constants.
- Mass Spectrometry (HRMS) : To verify molecular formula (C₁₃H₁₄O₄) and fragmentation patterns.
- X-ray Crystallography : Single-crystal diffraction resolves bond lengths, angles, and spatial arrangement. Software like SHELXL refines the structure using experimental data .
Q. What preliminary biological assays are recommended to screen this compound for activity?
Methodological Answer: Initial screening should prioritize assays aligned with coumarin derivatives' known activities:
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi.
- Antioxidant : DPPH radical scavenging assay.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., tyrosinase for melanogenesis studies).
Dose-response curves (0.1–100 µM) and positive controls (e.g., ascorbic acid for antioxidants) ensure reliability .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported bond angles for this compound?
Methodological Answer: Conflicting bond angles may arise from torsional strain or crystal packing effects. To resolve:
High-Resolution Data Collection : Use synchrotron radiation for ≤1.0 Å resolution.
Refinement with SHELXL : Apply restraints for thermal parameters and hydrogen bonding.
Comparative Analysis : Cross-reference with databases (e.g., Cambridge Structural Database) to identify outliers.
For example, the C4-ethyl group’s dihedral angle should align with steric parameters of similar coumarins (e.g., 4-phenyl analogs in ) .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for ethyl and methoxy substituents in coumarin derivatives?
Methodological Answer: SAR analysis involves:
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., 4-methyl vs. 4-ethyl, 7,8-dihydroxy vs. dimethoxy).
- Computational Modeling : DFT calculations (e.g., Gaussian) to compare electronic effects (HOMO-LUMO gaps) and steric bulk.
- Biological Profiling : Correlate substituent changes with activity shifts (e.g., methoxy groups enhance lipophilicity and membrane permeability in antimicrobial assays) .
Q. How can conflicting bioactivity data between in vitro and in vivo studies for this compound be addressed?
Methodological Answer: Discrepancies may stem from bioavailability or metabolic instability. Mitigation strategies include:
ADME-Tox Profiling : Assess metabolic stability in liver microsomes and plasma protein binding.
Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance solubility.
Pharmacokinetic Studies : Monitor plasma concentrations post-administration (LC-MS/MS quantification).
Comparative studies with fluorinated analogs () may improve metabolic resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
